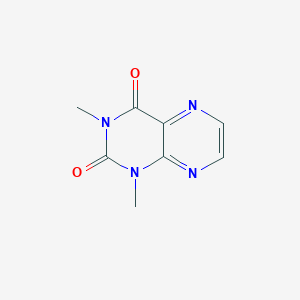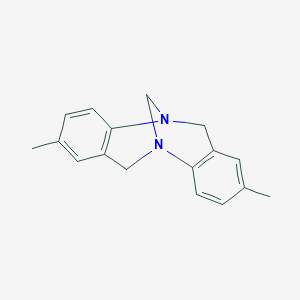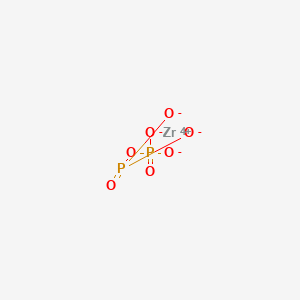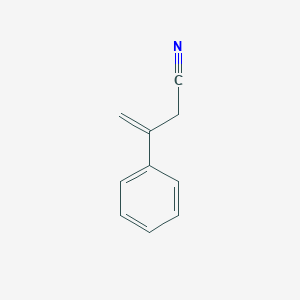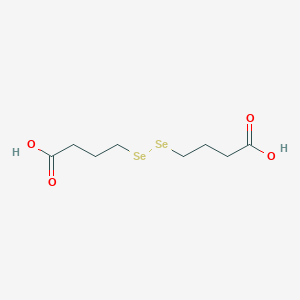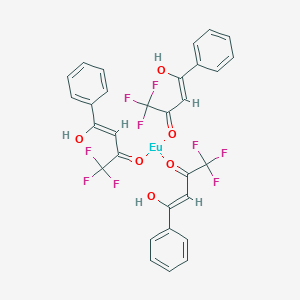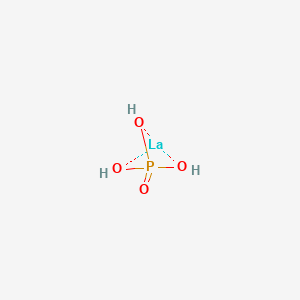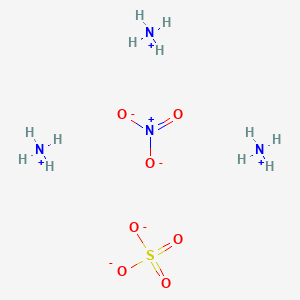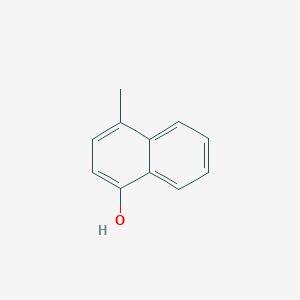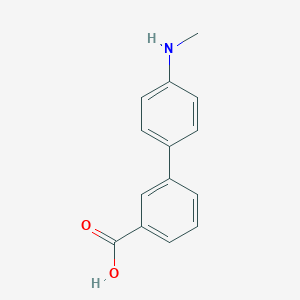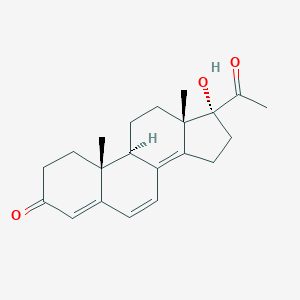
17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione
Vue d'ensemble
Description
17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione, also known as 17-OHP, is a steroid hormone that is produced in the adrenal gland and plays a crucial role in the synthesis of other hormones such as cortisol and androgens. In
Mécanisme D'action
17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione acts as an agonist for the androgen receptor and the progesterone receptor, which are both nuclear receptors that regulate gene expression. When 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione binds to these receptors, it triggers a cascade of events that leads to the activation or repression of specific genes. Additionally, 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione has been shown to inhibit the activity of the enzyme 11-beta-hydroxysteroid dehydrogenase, which is responsible for the conversion of cortisol to cortisone in the kidney and liver.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione are diverse and depend on the target tissue and the concentration of the hormone. In general, 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione has been shown to promote the development of male secondary sexual characteristics, such as the growth of facial hair and muscle mass. It also plays a role in the regulation of the menstrual cycle and pregnancy. Additionally, 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione in lab experiments is that it is a stable and well-characterized molecule that can be easily synthesized and purified. Additionally, the use of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione as a biomarker for CAH has led to the development of sensitive and specific assays for its detection in blood samples. However, one limitation of using 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione in lab experiments is that its effects are highly dependent on the target tissue and the concentration of the hormone, which can make it difficult to interpret the results.
Orientations Futures
There are several future directions for the research on 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione. One area of interest is the development of new drugs that target the androgen receptor and the progesterone receptor, which may have applications in the treatment of hormone-dependent cancers. Additionally, there is a growing interest in the role of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione in the regulation of the immune system and inflammation, which may lead to the development of new therapies for autoimmune diseases and cancer. Finally, there is a need for further research on the biochemical and physiological effects of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione in different tissues and under different conditions, which may lead to a better understanding of its role in health and disease.
Méthodes De Synthèse
The synthesis of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione involves the conversion of progesterone to 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione through a series of enzymatic reactions. The first step involves the conversion of progesterone to 17-alpha-hydroxyprogesterone (17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione) by the enzyme 17-alpha-hydroxylase. This is followed by the conversion of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione to 4-androstenedione by the enzyme 17,20-lyase. Finally, 4-androstenedione is converted to testosterone or estradiol by the enzymes 3-beta-hydroxysteroid dehydrogenase and aromatase, respectively.
Applications De Recherche Scientifique
17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione is widely used in scientific research as a biomarker for the diagnosis of congenital adrenal hyperplasia (CAH), a genetic disorder that affects the adrenal gland's ability to produce cortisol and other hormones. CAH is characterized by an increase in the production of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione, which can be detected through a simple blood test. Additionally, 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione has been shown to play a role in the regulation of the immune system and inflammation, making it a potential target for the development of new drugs for autoimmune diseases and cancer.
Propriétés
IUPAC Name |
(9R,10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,9,11,12,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-5,12,17,24H,6-11H2,1-3H3/t17-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIHGZAZUJGAEB-VMXMFDLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2=C3C=CC4=CC(=O)CCC4(C3CCC21C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]21C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161737 | |
| Record name | 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione | |
CAS RN |
14147-97-8 | |
| Record name | 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014147978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



